6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
Description
Significance of the Tetrahydroquinoline Core in Chemical Synthesis and Medicinal Chemistry
The tetrahydroquinoline scaffold is a hydrogenated form of the quinoline (B57606) ring system and is a core structure in many pharmacologically important agents. nih.gov Its significance stems from its widespread presence in bioactive natural products and its proven efficacy as a pharmacophore in a multitude of therapeutic areas. Domino reactions, which allow for the construction of complex molecules in a single step, have been particularly valuable for generating diverse tetrahydroquinolines. nih.gov
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, making them attractive targets for synthetic chemists and pharmacologists. These activities include potential applications as anticancer, anti-inflammatory, antibacterial, and mTOR inhibitor agents. mdpi.com The structural versatility of the tetrahydroquinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLBJDKNFBCSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization Studies of Brominated Tetrahydroquinolines
Regioselective Bromination of the Tetrahydroquinoline Nucleus
The introduction of bromine onto the tetrahydroquinoline core is a key step in the synthesis of precursors like 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is controlled by the activating nature of the secondary amine within the heterocyclic ring.
The nitrogen atom in the tetrahydroquinoline ring is a powerful activating group, directing electrophiles primarily to the para position (C-6) and, to a lesser extent, the ortho position (C-8). The direct bromination of 1,2,3,4-tetrahydroquinoline (B108954) using molecular bromine (Br₂) can be optimized to selectively yield 6-Bromo-1,2,3,4-tetrahydroquinoline (B1275206) dergipark.org.tr. Further reaction can lead to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline dergipark.org.tr.
A more versatile reagent, N-Bromosuccinimide (NBS), is also widely used for the bromination of tetrahydroquinolines. NBS can act as both an electrophile for bromination and an oxidant, potentially leading to the one-pot synthesis of polybromoquinolines from tetrahydroquinoline precursors nih.gov. The mechanism involves an initial electrophilic bromination, driven by the activation from the amino group, followed by a possible radical dehydrogenation process to form the fully aromatic quinoline (B57606) ring nih.gov. The choice of solvent and stoichiometry of the brominating agent are critical in controlling the extent of bromination and preventing over-halogenation or undesired side reactions .
| Brominating Agent | Substrate | Major Product(s) | Reference |
| Molecular Bromine (Br₂) | 1,2,3,4-Tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | dergipark.org.tr |
| Molecular Bromine (Br₂) | 1,2,3,4-Tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | dergipark.org.tr |
| N-Bromosuccinimide (NBS) | 4-Phenyltetrahydroquinoline | 3,6,8-Tribromo-4-phenylquinoline | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on Brominated Quinolines and Tetrahydroquinolines
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace the bromine atom on the aromatic ring with a variety of nucleophiles. However, for SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide) libretexts.org.
In the case of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives, the ring is generally electron-rich due to the influence of the amine, making it unreactive towards SNAr. Therefore, this reaction is more commonly performed on brominated quinolines (the aromatized form) that have been functionalized with an activating group. For instance, the introduction of a nitro group (NO₂) at a position ortho or para to the bromine significantly lowers the electron density of the ring, facilitating nucleophilic attack nih.gov. This strategy has been used to synthesize 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline nih.gov. The reaction proceeds through a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion libretexts.org.
| Substrate | Activating Group | Nucleophile | Product | Reference |
| 6-Bromo-5-nitroquinoline | 5-Nitro | Piperazine | 6-Piperazinyl-5-nitroquinoline | nih.gov |
| 6-Bromo-5-nitroquinoline | 5-Nitro | Morpholine | 6-Morpholinyl-5-nitroquinoline | nih.gov |
| p-Chloronitrobenzene | 4-Nitro | Hydroxide ion | p-Nitrophenol | libretexts.org |
Cross-Coupling Reactions for Further Functionalization (e.g., Carbon-Carbon Bond Formation)
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides like 6-bromo-tetrahydroquinolines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of complex molecular structures.
The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organic halide with an organoboron compound nih.gov. Brominated tetrahydroquinolines are excellent substrates for this reaction. For example, 6-bromo-1,2,3,4-tetrahydroquinoline can be coupled with various substituted phenylboronic acids to produce 6-aryl substituted tetrahydroquinolines in high yields researchgate.net. This methodology is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups researchgate.net.
Another important C-C bond-forming reaction is the Sonagashira coupling, which couples aryl halides with terminal alkynes. This reaction has been shown to occur regioselectively at the C-6 position of dibromoquinolines, demonstrating that different bromine atoms on the same ring can exhibit different reactivities, enabling sequential functionalization nih.gov. These cross-coupling strategies are fundamental in medicinal chemistry for building libraries of compounds for biological screening nih.gov.
| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Suzuki-Miyaura | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Palladium-based catalyst | 6,8-Diaryl-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Sonagashira | 3,6-Dibromo-4-phenylquinoline | Phenylacetylene | Palladium-based catalyst | 6-Phenylethynyl-3-bromo-4-phenylquinoline | nih.gov |
Functional Group Interconversions and Transformations at the Amine Position
The primary amine at the C-4 position of this compound is a key site for chemical modification. Standard transformations of primary amines can be employed to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties such as polarity, basicity, and hydrogen bonding capacity.
Common functional group interconversions for primary amines include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. For instance, reacting the amine with acetyl chloride would yield the corresponding N-acetyl compound (an acetamide) rsc.org.
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging due to the increased reactivity of the product almerja.com.
Reductive Amination: A two-step process where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced (e.g., with sodium borohydride) to a more complex secondary or tertiary amine almerja.com.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to produce sulfonamides.
These transformations are fundamental in synthetic chemistry for creating derivatives with tailored properties for various applications.
| Transformation | Reagent Class | Product Functional Group | Significance |
| N-Acylation | Acyl Halide / Anhydride | Amide | Increases molecular weight, removes basicity, introduces new interaction points. |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Modifies basicity and steric profile. |
| Reductive Amination | Aldehyde / Ketone, then Reducing Agent | Secondary/Tertiary Amine | Allows for the introduction of diverse and complex substituents. |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Creates a non-basic, hydrogen-bond donating group. |
Synthesis of Hybrid Molecular Architectures Incorporating the Tetrahydroquinoline Frame
The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophoric units to create a single molecule with the potential for an enhanced or novel biological activity profile nih.gov. The tetrahydroquinoline ring system is an attractive scaffold for this approach.
One successful method involves the 1,3-dipolar cycloaddition reaction. In this approach, the nitrogen of the tetrahydroquinoline is first functionalized with an allyl or propargyl group. This modified tetrahydroquinoline can then react with a nitrile oxide (generated in situ) to form tetrahydroquinoline-isoxazoline or tetrahydroquinoline-isoxazole hybrids, respectively nih.govnih.gov.
Another straightforward strategy is the direct acylation of the tetrahydroquinoline nitrogen with a biologically active carboxylic acid. For example, a hybrid molecule has been synthesized by coupling 1,2,3,4-tetrahydroquinoline with ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) mdpi.com. This was achieved by converting ibuprofen to its acyl chloride, which then readily reacts with the secondary amine of the tetrahydroquinoline ring mdpi.com. This approach can combine the properties of both parent molecules into a single new chemical entity mdpi.com. Similarly, quinoline-thiosemicarbazone hybrids have been synthesized as potential therapeutics mdpi.com.
| Hybrid Molecule Type | Second Moiety | Synthetic Strategy | Reference |
| Tetrahydroquinoline-Isoxazoline | Phenyl-isoxazoline | 1,3-Dipolar Cycloaddition | nih.govnih.gov |
| Tetrahydroquinoline-Ibuprofen | Ibuprofen | N-Acylation | mdpi.com |
| Quinoline-Thiosemicarbazone | Thiosemicarbazone | Multi-step synthesis involving Vilsmeier-Haack formylation | mdpi.com |
Sophisticated Analytical Characterization Techniques for Structural Elucidation
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a derivative of tetrahydroquinoline, might interact with a biological target, typically a protein or nucleic acid.
In studies of compounds structurally related to 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine, molecular docking has been effectively used to explore potential biological activities. For instance, a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were docked with B-DNA to investigate their binding modes and affinities. benthamdirect.com Such studies help in identifying the preferred binding sites and the specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. benthamdirect.com
Similarly, various novel 1,2,3,4-tetrahydroquinoline (B108954) and 1,2,3,4-tetrahydroisoquinoline analogs were docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT). scispace.com These simulations provided insights into the potential of these scaffolds to act as inhibitors by predicting their binding energies and interaction patterns with key amino acid residues within the active site. scispace.com For this compound, similar docking studies could elucidate its potential as a ligand for various receptors, guiding further experimental validation.
Table 1: Representative Molecular Docking Data for Tetrahydroquinoline Analogs This table is illustrative and based on findings for structurally related compounds.
| Compound Type | Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) (Example) |
|---|---|---|---|
| Tetrahydroquinoline-3-carbonitrile | B-DNA | DG-10, DC-11 | -8.5 to -9.5 |
| Tetrahydroquinoline Analog | HIV-1 RT | LYS101, TYR181, TYR188 | -18.0 to -20.1 |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment by considering the flexibility of both the ligand and the target molecule, as well as the surrounding solvent. researchgate.netnih.gov
The primary goal of MD simulations in this context is to assess the stability of the docked pose. researchgate.net By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the analysis of intermolecular hydrogen bonds over the simulation time. nih.gov
For new hexahydroisoquinoline-4-carbonitrile derivatives, 100 ns dynamic simulation analyses were performed to understand their binding efficiency and stability with Cyclin-Dependent Kinase 5 (CDK5A1). tandfonline.com Such simulations can reveal crucial information about the conformational changes that occur upon ligand binding and the role of water molecules in mediating the interaction, providing a deeper understanding of the thermodynamics and kinetics of binding. researchgate.netwhiterose.ac.uk
Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes This table outlines the typical data generated and its significance in stability analysis.
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values for the protein backbone and ligand suggest a stable complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds over the simulation time indicate strong and stable interactions. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding is maintained. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scirp.orgnih.gov
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov DFT calculations on quinoline (B57606) and its derivatives have been used to determine these parameters, providing insights into their electronic behavior. scirp.org
For a molecule like this compound, DFT calculations can be used to:
Determine the most stable three-dimensional conformation.
Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites.
Predict spectroscopic properties, such as IR and NMR spectra, to aid in experimental characterization. nih.gov
Evaluate global reactivity descriptors like chemical hardness, softness, and electronegativity, which are derived from the HOMO and LUMO energies. nih.gov
Studies on related compounds, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have utilized DFT to calculate these frontier molecular orbital parameters, providing a basis for understanding their reactivity. nih.gov
Table 3: Representative DFT-Calculated Electronic Properties for Related Heterocyclic Compounds This table is illustrative and provides examples of data obtained through DFT calculations on similar molecular scaffolds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Quinoline | -6.58 | -0.87 | 5.71 |
| 7-bromo-quinazolin-9-one derivative | -6.45 | -2.11 | 4.34 |
Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions
To understand how molecules pack in the solid state and the nature of the intermolecular forces that govern this packing, advanced computational tools are employed. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures.
For derivatives of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206), Hirshfeld surface analysis has been conducted to provide detailed insights into their crystal packing. iucr.orgresearchgate.netresearchgate.net For instance, in the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis revealed that H···H, Br···H/H···Br, and C···H/H···C interactions are the most significant contributors to the crystal packing. researchgate.net Similarly, for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis quantified various intermolecular contacts, including N—H···O, C—H···O, C—H···F, and C—H···Br hydrogen bonds. iucr.orgresearchgate.net
Quantum Chemical Topology, often utilizing the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwikipedia.org QTAIM can identify and characterize bond paths, including those for non-covalent interactions, and quantify their strength. While no specific QTAIM studies on this compound are available in the reviewed literature, this methodology could be applied to precisely characterize the nature of the intramolecular and intermolecular interactions within its crystal structure.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 6-Bromo-1,2,3,4-tetrahydroquinoline Derivative Data is based on the analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. researchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 36.9 |
| Br···H/H···Br | 28.2 |
| C···H/H···C | 24.3 |
| O···H/H···O | 4.9 |
| N···H/H···N | 1.8 |
| C···C | 1.4 |
| Br···C/C···Br | 1.3 |
Medicinal Chemistry and Rational Drug Design Implications
6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine as a Lead Scaffold for Novel Therapeutic Agent Development
The 1,2,3,4-tetrahydroquinoline (B108954) core structure is considered a "privileged scaffold" in drug design, as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. nih.gov Research has identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity, a key pathway in inflammatory processes and cancer, and as cytotoxic agents against various human cancer cell lines. nih.gov
The introduction of a bromine atom at the 6-position of the scaffold, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity. Halogen atoms, particularly bromine, can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve membrane permeability. nih.govnih.gov The presence of the bromine atom makes the scaffold an attractive candidate for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of diverse aryl or alkyl groups to explore the structure-activity relationship (SAR). researchgate.net
The primary amine at the 4-position provides a crucial anchor point for interaction with biological targets, often forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors. This functional group also serves as a convenient handle for derivatization, enabling the synthesis of libraries of amides, sulfonamides, and other analogs to probe the chemical space around the core scaffold and optimize for potency and selectivity. The combination of the rigid tetrahydroquinoline framework, the reactivity-enhancing bromine atom, and the versatile primary amine makes this compound a highly promising lead scaffold for developing novel therapeutic agents, particularly in areas like oncology and inflammatory diseases. nih.govchemimpex.com
Strategies for Scaffold Modification and Optimization toward Enhanced Biological Activity
Starting from the this compound scaffold, several strategies can be employed to optimize its structure for enhanced biological activity, selectivity, and pharmacokinetic properties. These modifications typically target three main positions: the primary amine (C4), the heterocyclic nitrogen (N1), and the aromatic ring.
Modification of the 4-amino group: The primary amine is a key point for derivatization. Acylation or sulfonylation can introduce a variety of substituents, allowing for the exploration of hydrophobic and hydrophilic pockets in the target's binding site. For example, creating a series of amide derivatives by reacting the amine with different carboxylic acids can systematically probe the structure-activity relationship.
Substitution on the aromatic ring: The bromine atom at the C6 position is not just a modulator of electronic properties but also a versatile synthetic handle. researchgate.net Using cross-coupling reactions like the Suzuki or Sonogashira reactions, a wide array of substituents (e.g., phenyl, pyridyl, alkynyl groups) can be introduced. researchgate.net This strategy allows for the extension of the molecule into new regions of the binding site, potentially increasing potency and modulating selectivity. Studies on the related quinazoline (B50416) scaffold have shown that the presence of a halogen at the 6-position can improve anticancer effects. nih.gov
Increasing Molecular Rigidity: Reducing the number of rotatable bonds can help in maintaining an active conformation and enhancing biological activity. mdpi.com While the core tetrahydroquinoline scaffold is relatively rigid, modifications that link different parts of the molecule or introduce rigid groups can lock it into a more favorable bioactive conformation, potentially increasing selectivity and reducing off-target effects. mdpi.com
These modifications, guided by computational modeling and iterative biological testing, allow for a rational approach to optimizing the lead scaffold toward a clinical candidate with improved efficacy and a better drug-like profile.
Approaches to Multi-Targeted Ligand Design
Chronic and complex diseases like neurodegenerative disorders and cancer often involve multiple biological pathways. frontiersin.org This has driven a shift from the traditional "one molecule, one target" approach to the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. springernature.com The this compound scaffold is well-suited for this strategy due to the inherent ability of the quinoline (B57606) family to interact with diverse targets. nih.gov
The design of MTDLs can be approached in several ways:
Pharmacophore Merging: This involves integrating the key pharmacophoric features of known ligands for two or more different targets into a single molecule. For instance, the 1-benzylpiperidine (B1218667) fragment from the Alzheimer's drug donepezil (B133215) (an acetylcholinesterase inhibitor) could be conceptually linked to the this compound core, which might be designed to inhibit another relevant target, such as monoamine oxidase (MAO). frontiersin.org
Scaffold Fusion: This strategy involves fusing two distinct pharmacophoric scaffolds. The tetrahydroquinoline core could be fused with another heterocyclic system known to have a complementary biological activity.
Privileged Scaffold Decoration: This is the most common approach, where a versatile core like this compound is decorated with different functional groups, each designed to interact with a specific target. researchgate.net For example, a substituent added at the N1 position could be designed to target one protein, while a different functional group elaborated from the C4-amine could be aimed at a second target.
Generative deep learning models are also emerging as a powerful tool in this field, capable of designing novel molecules that fuse the pharmacophore elements of ligands for multiple targets. nih.gov By applying these rational design principles, the this compound scaffold can serve as a foundation for creating innovative MTDLs to address complex diseases more effectively.
In Silico Assessment of Drug-Likeness and Predicted Pharmacokinetic Attributes
Before committing to extensive synthesis and biological testing, in silico methods are used to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of a compound. nih.govresearchgate.net These computational tools help to filter out molecules with a low probability of becoming successful drugs, saving time and resources. researchgate.net For this compound, these predictions provide a baseline assessment of its potential as a drug candidate.
Drug-likeness is often evaluated using rule-based filters, such as Lipinski's Rule of Five, which identifies compounds with physicochemical properties favorable for oral bioavailability. The key parameters include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).
Pharmacokinetic properties can be predicted using more complex quantitative structure-activity relationship (QSAR) models. researchgate.net These models predict parameters like aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes.
Below is a table of predicted properties for the parent scaffold, this compound.
| Property | Predicted Value | Implication for Drug-Likeness |
| Physicochemical Properties | ||
| Molecular Formula | C₉H₁₁BrN₂ | |
| Molecular Weight (MW) | 240.10 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Octanol/Water) | 2.15 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors (HBA) | 2 | Complies with Lipinski's Rule (< 10) |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests good cell permeability (< 140 Ų) |
| Predicted Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | No | Lower chance of active efflux from cells |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good drug kinetics |
Note: The values in this table are generated from computational prediction software (e.g., SwissADME) and serve as an estimation. Actual experimental values may differ.
These in silico predictions suggest that this compound has a favorable starting profile for drug development, complying with key rules for drug-likeness and showing potential for high oral absorption. eijppr.com The predicted inhibition of the CYP2D6 enzyme would be an important factor to monitor and potentially design away from during lead optimization. frontiersin.org
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine, and how is purity ensured?
The synthesis typically involves bromination of a tetrahydroquinoline precursor. For example, 1,2,3,4-tetrahydroquinolin-4-amine can undergo electrophilic aromatic substitution at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Purity is confirmed via NMR (to verify substitution patterns), IR spectroscopy (to detect functional groups), and mass spectrometry (to validate molecular weight). Column chromatography is often employed for purification, with TLC monitoring to ensure reaction completion .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves the tetrahydroquinoline ring’s stereochemistry and confirms bromine substitution at C5. Key signals include downfield shifts for aromatic protons adjacent to Br and amine protons (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C9H11BrN2) and isotopic patterns for bromine .
- X-ray Crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The C6 bromine acts as a directing group and participates in Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling derivatization for structure-activity relationship (SAR) studies. For instance, coupling with aryl boronic acids generates biaryl analogs for probing anticancer activity. Kinetic studies show that steric hindrance from the tetrahydroquinoline ring slows coupling rates compared to planar quinoline systems .
Advanced: What contradictions exist in reported biological activities of halogenated tetrahydroquinolines, and how can they be resolved?
Some studies report potent antimicrobial activity (MIC < 1 µg/mL against S. aureus), while others note limited efficacy due to poor membrane permeability. This discrepancy may arise from assay conditions (e.g., solvent/DMSO concentration) or bacterial strain variability. Comparative SAR analysis using isosteric analogs (e.g., Cl or CF3 at C6) can isolate electronic vs. steric effects .
Advanced: How can computational methods optimize the design of this compound derivatives for kinase inhibition?
- Docking Simulations : Predict binding modes in ATP pockets of kinases (e.g., EGFR or CDK2). The amine at C4 and bromine at C6 are critical for hydrogen bonding and hydrophobic interactions, respectively .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Derivatives with extended π-systems (e.g., fused aryl groups) show enhanced residence times .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity, guiding synthetic prioritization .
Basic: What are the documented biological activities of this compound?
- Anticancer : IC50 values of 5–10 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Antimicrobial : Moderate activity against Gram-positive pathogens (MIC ~10–50 µg/mL) but limited Gram-negative coverage due to efflux pump resistance .
Advanced: How do structural modifications at the 4-amine position affect solubility and bioavailability?
- Acylation (e.g., acetyl or Boc protection) increases logP but reduces aqueous solubility.
- Salt Formation (e.g., hydrochloride) improves solubility by 10–20× in PBS (pH 7.4), critical for in vivo studies .
- Prodrug Strategies : Phosphorylation or glycosylation enhances cell permeability, with enzymatic cleavage restoring active amine .
Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?
- HPLC-MS/MS : Detects brominated byproducts (e.g., di-brominated isomers) at ppm levels.
- ICP-OES : Quantifies residual bromine from incomplete purification, which may interfere with biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
